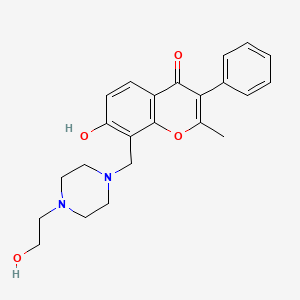

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one

Descripción

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative with a modified piperazine side chain at position 8 and a phenyl group at position 2. The compound features a hydroxyl group at position 7, a methyl group at position 2, and a hydroxymethylpiperazine substituent at position 8, which distinguishes it from simpler coumarin derivatives. Its molecular formula is C23H25N2O4, with a molecular weight of 393.46 g/mol .

Key structural characteristics include:

- Chromen-4-one core: A bicyclic system common to coumarins, known for diverse biological activities.

- 8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl): A flexible piperazine side chain with a hydroxyethyl group, likely improving water solubility and receptor interactions.

- 2-methyl and 3-phenyl groups: Hydrophobic substituents that may influence binding affinity and metabolic stability.

Synthetic routes typically involve Mannich reactions, where formaldehyde and piperazine derivatives are condensed with preformed 7-hydroxycoumarin scaffolds . Nuclear magnetic resonance (NMR) data (e.g., δ 175.2 ppm for C-4 in <sup>13</sup>C NMR) and high-resolution mass spectrometry (HR-MS: m/z 396.1806 [M+H]<sup>+</sup>) confirm its structure .

Propiedades

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-16-21(17-5-3-2-4-6-17)22(28)18-7-8-20(27)19(23(18)29-16)15-25-11-9-24(10-12-25)13-14-26/h2-8,26-27H,9-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNVPTBUYXZFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-3-phenyl-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety that is pivotal for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O4 |

| Molar Mass | 394.471 g/mol |

| CAS Number | 846581-41-7 |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that compounds containing piperazine rings often exhibit significant affinities for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in modulating mood and anxiety.

The piperazine moiety in the compound facilitates strong interactions with the transmembrane domains of G-protein coupled receptors (GPCRs). The basic nitrogen atom in piperazine forms ionic bonds with acidic residues in the receptor, enhancing binding affinity. This interaction is critical for the compound's potential as an anxiolytic or antidepressant agent.

Case Studies and Research Findings

-

Serotonin Receptor Binding Affinity

- A study synthesized various coumarin derivatives and assessed their binding affinities to serotonin receptors. The most potent compounds exhibited subnanomolar affinities for the 5-HT1A receptor, suggesting that modifications to the coumarin structure can significantly enhance receptor interaction .

- Antineoplastic Properties

- Antimicrobial Activity

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Serotonin Receptor | High affinity for 5-HT1A and 5-HT2A receptors, potential anxiolytic effects |

| Anticancer | Cytotoxic effects observed in various cancer cell lines |

| Antimicrobial | Potential antibacterial properties against resistant strains |

Comparación Con Compuestos Similares

Key Observations :

- Hydrophobic substituents (e.g., phenyl, chlorophenyl) increase LogP, reducing solubility but enhancing membrane permeability.

- Hydroxyethyl-piperazine in the target compound improves solubility compared to methylpiperazine derivatives (e.g., ).

- Electron-withdrawing groups (e.g., CF3 in ) may enhance metabolic stability but reduce solubility.

Receptor Binding

Antimicrobial Potential

Q & A

Q. What are the recommended synthetic strategies for preparing this compound?

The compound’s synthesis involves constructing its chromen-4-one core and functionalizing the piperazine moiety. A Mannich reaction is a common approach for introducing the piperazine-methyl group at the C8 position. For example, analogous chromenone derivatives have been synthesized by reacting formaldehyde and secondary amines (e.g., dimethylamine) with a flavonoid precursor under reflux in ethanol . Alternative routes include microwave-assisted reactions in piperidine/triethylamine systems, as demonstrated for structurally related oxadiazolo-thiazinones . Key steps involve:

- Core formation : Cyclization of substituted phenylpropanoids.

- Functionalization : Mannich-type alkylation for introducing the piperazine-hydroxyethyl group.

- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane).

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

- HPLC : Reversed-phase chromatography with methanol/sodium acetate buffer (pH 4.6) mobile phases, as validated for structurally similar benzoxazine derivatives .

- NMR : ¹H/¹³C NMR to confirm substitution patterns, especially the piperazine-methyl and hydroxyethyl groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ for protonated ions).

- X-ray crystallography : For unambiguous structural confirmation, if single crystals are obtainable .

Q. How can researchers assess solubility and stability for in vitro studies?

- Solubility screening : Use DMSO for stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media.

- Stability profiling : Monitor degradation via HPLC under varying pH (e.g., pH 4.6–7.4 buffers) and temperatures (25–37°C) . Piperazine derivatives are prone to oxidation; add antioxidants (e.g., ascorbic acid) to aqueous solutions.

Q. What preliminary biological screening approaches are suitable?

- Enzyme inhibition assays : Test against kinases or phosphodiesterases, given the piperazine moiety’s role in targeting enzyme active sites.

- Cellular uptake studies : Use fluorescence-labeled analogs or LC-MS to quantify intracellular concentrations.

- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

- Catalyst screening : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts to enhance reaction efficiency.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield, as shown for piperidine-containing heterocycles .

- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., THF vs. ethanol), and reagent ratios to identify optimal conditions .

Q. What strategies are effective for impurity profiling?

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants.

- HPLC-MS/MS : Identify impurities using Pharmacopeial methods, such as those for ofloxacin derivatives (e.g., monitoring N-oxide and desmethyl metabolites) .

- Reference standards : Compare retention times and spectral data with synthesized impurities (e.g., dehydroxy or demethylated analogs) .

Q. How can structure-activity relationship (SAR) studies be designed?

- Analog synthesis : Modify the hydroxyethyl-piperazine group (e.g., replace with morpholine or pyrrolidine) and test bioactivity.

- Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using the chromenone core as a scaffold .

Q. How should stability challenges under physiological conditions be addressed?

- Lyophilization : Improve shelf-life by formulating as a lyophilized powder.

- Prodrug design : Mask the hydroxy group with acetyl or PEGylated moieties to enhance plasma stability .

- Real-time stability chambers : Monitor degradation at 25°C/60% RH over 6–12 months per ICH guidelines.

Q. How can contradictory spectral or bioactivity data be resolved?

- Interlaboratory validation : Share samples with collaborators to replicate results.

- Advanced NMR techniques : Use 2D-COSY or NOESY to resolve overlapping signals in crowded regions (e.g., aromatic protons).

- Dose-response reevaluation : Test bioactivity across a wider concentration range to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.